molecular formula C14H14N2O4S2 B5161794 3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate

3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate

Cat. No. B5161794
M. Wt: 338.4 g/mol
InChI Key: LVABRBLTVRMKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridinyl 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPTC and is known for its ability to selectively inhibit a specific type of protein kinase, making it a valuable tool for studying various cellular processes.

Mechanism of Action

PPTC works by binding to the ATP-binding site of CaMKII, thereby preventing the kinase from phosphorylating its substrates. This selective inhibition of CaMKII activity allows researchers to study the specific role of this protein kinase in various cellular processes.
Biochemical and Physiological Effects:
PPTC has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of CaMKII activity, PPTC has also been shown to have anti-inflammatory effects and to protect against oxidative stress. These effects make PPTC a valuable tool for studying the role of CaMKII in various disease states, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of PPTC is its selective inhibition of CaMKII activity, which allows researchers to study the specific role of this protein kinase in various cellular processes. Additionally, PPTC has been shown to have anti-inflammatory effects and to protect against oxidative stress, making it a valuable tool for studying the role of CaMKII in various disease states. However, one limitation of PPTC is its potential off-target effects, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving PPTC. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that CaMKII activity is dysregulated in these diseases, and PPTC may be a valuable tool for studying the specific role of CaMKII in these processes. Additionally, PPTC may have potential therapeutic applications in these diseases, although further research is needed to explore this possibility. Other future directions for research involving PPTC include its potential role in cancer and cardiovascular disease.

Synthesis Methods

The synthesis of PPTC involves the reaction of 3-pyridinyl 2-thiophenecarboxylate with 1-pyrrolidinylsulfonyl chloride in the presence of a base. The resulting compound is then purified through a series of chromatography techniques to obtain a high-purity product.

Scientific Research Applications

PPTC has been widely used in scientific research to study the role of protein kinases in various cellular processes. Specifically, PPTC has been shown to selectively inhibit the activity of a protein kinase called CaMKII, which is involved in processes such as synaptic plasticity and learning and memory. By inhibiting CaMKII activity, researchers can study the specific role of this protein kinase in these processes.

properties

IUPAC Name

pyridin-3-yl 4-pyrrolidin-1-ylsulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c17-14(20-11-4-3-5-15-9-11)13-8-12(10-21-13)22(18,19)16-6-1-2-7-16/h3-5,8-10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVABRBLTVRMKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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